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Introduction
Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some

microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors

to plant hormones. In human health, carotenoids are valued for their antioxidant properties and

some, like β-carotene, serve as a precursor to vitamin A. The biosynthesis of carotenoids is a

complex enzymatic pathway involving a series of desaturation, isomerization, and cyclization

reactions. A pivotal, yet often overlooked, intermediate in this pathway within plants and

cyanobacteria is prolycopene (7,9,7',9'-tetra-cis-lycopene). This poly-cis isomer of lycopene is

the direct substrate for the enzyme carotenoid isomerase (CRTISO), which catalyzes its

conversion to the all-trans-lycopene, the familiar red pigment in tomatoes and a key precursor

to cyclic carotenoids like α- and β-carotene.[1]

Understanding the role and metabolism of prolycopene is critical for several fields. For plant

biologists and geneticists, it offers insights into the regulation of carotenoid biosynthesis and

the evolution of this pathway. For nutritionists and food scientists, the distinct bioavailability of

cis-isomers of lycopene, including those derived from prolycopene, is of significant interest.[2]

[3] In drug development, the potent antioxidant activities of various lycopene isomers are being

explored for their potential in preventing chronic diseases.[4][5] This technical guide provides a

comprehensive overview of prolycopene as a carotenoid precursor, detailing its biosynthesis,

enzymatic conversion, and methods for its extraction and analysis.
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The Biosynthetic Pathway of Prolycopene and its
Conversion
The formation of carotenoids in plants follows a "poly-cis" pathway, which contrasts with the

"all-trans" pathway found in bacteria.[6][7] This pathway begins with the head-to-head

condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-

phytoene. A series of desaturation and isomerization steps, catalyzed by a suite of enzymes,

ultimately leads to the formation of all-trans-lycopene. Prolycopene is a key intermediate in

this sequence.

The key enzymatic steps leading to and from prolycopene are:

Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-

phytoene, forming 9,15,9'-tri-cis-ζ-carotene.

ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of the central 15-cis

double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, yielding 9,9'-di-cis-ζ-

carotene.[8][9]

ζ-Carotene Desaturase (ZDS): ZDS then introduces two more double bonds at the C-7 and

C-7' positions of 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,9',7'-tetra-cis-lycopene,

also known as prolycopene.[9]

Carotenoid Isomerase (CRTISO): This crucial enzyme, also referred to as prolycopene
isomerase, catalyzes the sequential cis-to-trans isomerization of the double bonds in

prolycopene to produce all-trans-lycopene.[1][10] This step is vital as all-trans-lycopene is

the primary substrate for the subsequent cyclization reactions that form α- and β-carotene.

The accumulation of prolycopene is a hallmark of the tangerine mutant in tomatoes, which

have a loss-of-function mutation in the CrtISO gene.[10][11] This results in orange-colored fruit

due to the high levels of prolycopene and a significant reduction in all-trans-lycopene and

downstream carotenoids.[11][12]
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Figure 1: The plant carotenoid biosynthesis pathway highlighting the central role of
prolycopene.

Quantitative Data on Prolycopene and Other
Carotenoids
The relative abundance of prolycopene and other carotenoids can vary significantly

depending on the plant species, genetic background (e.g., wild-type vs. mutant), and fruit

ripening stage. The following tables summarize quantitative data from various studies.

Table 1: Carotenoid Composition in Ripe Fruit of Wild-Type and tangerine Mutant Tomatoes (μg

g⁻¹ FW)
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Carotenoid Wild-Type (Red)
tangerine Mutant
(Orange)

Reference

Phytoene 5.8 ± 0.7 10.2 ± 1.5 [13]

Phytofluene 1.8 ± 0.2 3.5 ± 0.5 [13]

ζ-Carotene 1.2 ± 0.1 9.8 ± 1.2 [13]

Prolycopene Not Detected 45.6 ± 5.1 [5][13]

all-trans-Lycopene 55.2 ± 6.3 0.0 [12][13]

β-Carotene 3.1 ± 0.4 0.2 ± 0.0 [13]

Lutein 1.1 ± 0.1 0.3 ± 0.0 [5]

Table 2: Lycopene Isomer Composition in Red and Tangerine Tomato Juice (as a percentage of

total lycopene)

Lycopene Isomer Red Tomato Juice
Tangerine Tomato
Juice

Reference

all-trans-Lycopene ~90% ~6% [14]

tetra-cis-Lycopene
Not a major

component
58% [14]

Other cis-Lycopenes ~10% 36% [14]

Table 3: Carotenoid Content during Tomato Fruit Ripening (cv. Ailsa Craig) (μg g⁻¹ FW)

Carotenoid Breaker Stage Pink Stage Red Stage Reference

all-trans-

Lycopene
0.21 ~15 30.6 [15]

all-trans-Lutein ~1.0 ~1.2 ~0.8 [15]

β-Carotene ~0.5 ~1.0 ~2.5 [4]
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Experimental Protocols
Carotenoid Extraction from Tomato Fruit
This protocol is a generalized procedure based on common methods for extracting carotenoids

for HPLC analysis.[1][6][11]

Materials:

Tomato fruit tissue

Liquid nitrogen

Mortar and pestle

Hexane, acetone, ethanol (HPLC grade)

Butylated hydroxytoluene (BHT)

Anhydrous sodium sulfate

Centrifuge tubes (amber colored or wrapped in foil)

Rotary evaporator

Vortex mixer

Centrifuge

Procedure:

Freeze a known weight of tomato tissue (e.g., 1-5 g) in liquid nitrogen.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Transfer the powder to a centrifuge tube.

Add an extraction solvent mixture, for example, hexane:acetone:ethanol (2:1:1 v/v/v)

containing 0.1% BHT. Use a sufficient volume to fully immerse the sample (e.g., 10 mL).
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Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

Centrifuge at high speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the solid debris.

Carefully transfer the supernatant (the colored extract) to a clean tube.

Repeat the extraction (steps 4-7) on the pellet until the pellet is colorless.

Pool the supernatants.

Add an equal volume of distilled water to the pooled extract to partition the phases. The

carotenoids will remain in the upper hexane layer.

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at

low temperature (e.g., <35°C).

Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC

analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of MTBE and methanol).

Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis of Prolycopene and other Carotenoids
Separation of carotenoid isomers often requires a C30 stationary phase.[8][11]

Instrumentation and Conditions:

HPLC System: With a photodiode array (PDA) or UV/Vis detector.

Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 or 5 µm particle size).

Mobile Phase A: Methanol

Mobile Phase B: Methyl-tert-butyl ether (MTBE)

Gradient Elution: A typical gradient could be:
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0-15 min: 95% A, 5% B to 70% A, 30% B

15-25 min: 70% A, 30% B to 20% A, 80% B

25-30 min: Hold at 20% A, 80% B

30-35 min: Return to initial conditions (95% A, 5% B)

Flow Rate: 1.0 mL/min

Column Temperature: 25-30°C

Detection Wavelengths: Scanning from 250-600 nm. Prolycopene has a characteristic

absorption maximum around 440 nm, while all-trans-lycopene absorbs at approximately 472

nm.

Injection Volume: 10-20 µL

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample to those

of authentic standards of known concentration. Calibration curves should be generated for

each carotenoid of interest.

In Vitro CRTISO Enzyme Assay
This protocol is based on the in vitro assay described for the characterization of tomato

CRTISO.[16][17]

Materials:

Purified CRTISO enzyme

Prolycopene substrate (typically extracted from tangerine tomatoes) incorporated into

liposomes.

Assay buffer (e.g., Tris-HCl, pH 7.5)

FAD (flavin adenine dinucleotide)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://academic.oup.com/plphys/article-abstract/136/4/4246/6112549
https://pmc.ncbi.nlm.nih.gov/articles/PMC535854/
https://www.benchchem.com/product/b1248880?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dithiothreitol (DTT) or other reducing agents

E. coli lysate containing membranes (as a source of redox components)

Reaction tubes (amber)

Incubator/water bath

Solvents for quenching the reaction and extracting carotenoids (e.g., chloroform:methanol

2:1 v/v)

Procedure:

Prepare prolycopene-containing liposomes.

In an amber microfuge tube, set up the reaction mixture containing assay buffer, E. coli

lysate, FAD, and a reducing agent.

Add the purified CRTISO enzyme to the reaction mixture.

Initiate the reaction by adding the prolycopene liposomes.

Incubate the reaction at a suitable temperature (e.g., 28-37°C) for a specific time (e.g., 30

minutes). A control reaction without the CRTISO enzyme should be run in parallel.

Stop the reaction by adding a quenching/extraction solvent (e.g., chloroform:methanol).

Extract the carotenoids as described in the extraction protocol above.

Analyze the extracted carotenoids by HPLC to determine the conversion of prolycopene to

all-trans-lycopene and other isomers.
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Figure 2: A generalized experimental workflow for carotenoid analysis.
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Conclusion
Prolycopene is a fundamentally important, yet transient, intermediate in the biosynthesis of

carotenoids in plants. Its efficient isomerization to all-trans-lycopene by CRTISO is a critical

control point that dictates the flux of carotenoids into downstream pathways leading to the

formation of essential molecules like β-carotene and xanthophylls. The study of prolycopene
and its enzymatic conversion not only illuminates the intricacies of plant metabolic pathways

but also has practical implications for improving the nutritional value of crops and exploring the

health benefits of different carotenoid isomers. The methodologies outlined in this guide

provide a robust framework for researchers to extract, quantify, and study prolycopene and its

role as a precursor to other vital carotenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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